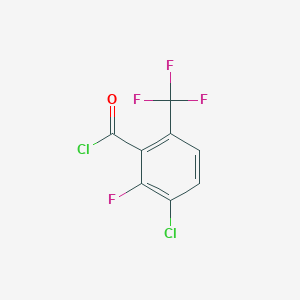

3-Chlor-2-fluor-6-(Trifluormethyl)benzoylchlorid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride involves multiple steps, including bromination, carboxylation, and chlorination. Optimized conditions, such as the amount of sulfuric acid and reaction temperature for bromination, and the amount of dimethyl sulfoxide and reaction temperature for chlorination, have been investigated to achieve higher yields and economic value (Zhou Xiao-rui, 2006).

Molecular Structure Analysis

Molecular structure analysis often involves computational and experimental methods to determine the optimized geometrical structure and vibrational frequencies. Studies involving X-ray diffraction, IR, 1H, and 13C NMR, and UV–Vis spectra can provide a comprehensive understanding of the compound's structure (S. Demir et al., 2016).

Chemical Reactions and Properties

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride can participate in various chemical reactions, including electrophilic aromatic substitution, selenenylation-acylation, and cycloaddition reactions, to produce a range of functionalized molecules. These reactions demonstrate the compound's versatility and utility in organic synthesis (R.Eric Banks et al., 2003), (KlocKrystian et al., 2001).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility in various solvents, are crucial for handling and application in chemical syntheses. Gas electron diffraction studies have determined the geometric structures of similar compounds, providing insights into the compound's conformation and stability (K. Gobbato et al., 1996).

Chemical Properties Analysis

The chemical properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride, including reactivity, stability under different conditions, and susceptibility to various chemical reactions, have been extensively studied. These properties are essential for its use in the synthesis of other organic compounds and materials (W. Dukat & D. Naumann, 1985).

Wissenschaftliche Forschungsanwendungen

Synthese von Arzneimitteln mit Trifluormethylgruppe

Die Trifluormethylgruppe (TFM, -CF3) ist ein häufiges Merkmal vieler von der FDA zugelassener Medikamente . 3-Chlor-2-fluor-6-(Trifluormethyl)benzoylchlorid könnte möglicherweise als Baustein bei der Synthese dieser Medikamente verwendet werden .

Entwicklung neuer Arzneimittel

Die Verbindung könnte bei der Entwicklung neuer Arzneimittel eingesetzt werden. Zum Beispiel könnte es bei der Synthese von Pexidartinib verwendet werden , einem Medikament zur Behandlung von Riesenzelltumor der Sehnenscheiden .

Synthese von fluorhaltigen Verbindungen

Angesichts der Tatsache, dass fluorhaltige Verbindungen mehr als 50 Prozent der meistverkauften Arzneimittelmoleküle ausmachen, die von der US Food and Drug Administration (FDA) zugelassen wurden , könnte this compound bei der Synthese dieser Verbindungen verwendet werden .

Synthese von Trifluormethylpyridinen

Trifluormethylpyridine sind eine Klasse von Verbindungen, die in der medizinischen Chemie vielfältige Anwendungen finden . This compound könnte möglicherweise als Baustein bei der Synthese dieser Verbindungen verwendet werden .

Einsatz in Cyclokondensationsreaktionen

This compound könnte möglicherweise in Cyclokondensationsreaktionen eingesetzt werden , einer Art chemischer Reaktion, die zur Bildung einer Ringstruktur führt

Safety and Hazards

Wirkmechanismus

Target of Action

It is used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .

Mode of Action

As a building block in pharmaceutical synthesis, it likely interacts with other compounds to form new structures with therapeutic potential .

Pharmacokinetics

As a chemical used in the synthesis of pharmaceutical compounds, its pharmacokinetic properties would likely depend on the final compound it is incorporated into .

Result of Action

As a building block in pharmaceutical synthesis, its effects would likely be determined by the final compound it forms .

Eigenschaften

IUPAC Name |

3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F4O/c9-4-2-1-3(8(12,13)14)5(6(4)11)7(10)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJJXSXDJDIRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378711 | |

| Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261763-04-6, 186517-45-3 | |

| Record name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186517-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B68168.png)